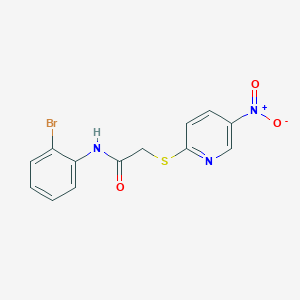

N-(2-bromophenyl)-2-(5-nitropyridin-2-yl)sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

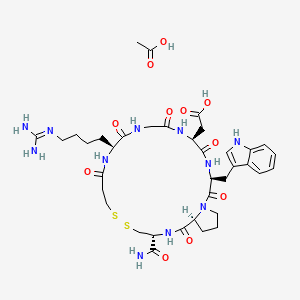

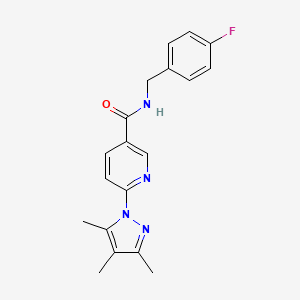

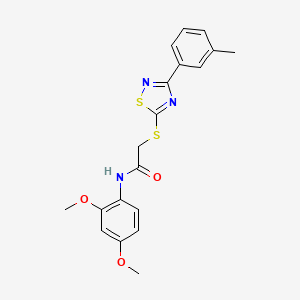

The compound "N-(2-bromophenyl)-2-(5-nitropyridin-2-yl)sulfanylacetamide" is a chemical entity that appears to be related to various research areas, including the synthesis of sulfanyl acetamides and their potential biological activities. Although the provided papers do not directly discuss this compound, they offer insights into similar structures and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

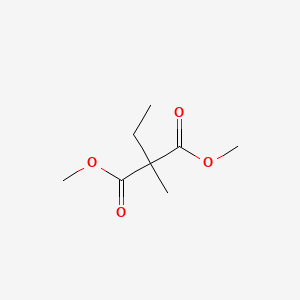

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of intermediates such as esters, hydrazides, and thiol derivatives, followed by cyclization and substitution reactions. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves converting phenyl acetic acid into various intermediates before obtaining the target compounds . Similarly, the cross-coupling of bromopyridine with sulfonamides catalyzed by copper(I) iodide and a bidentate ligand suggests a potential pathway for introducing the pyridine moiety into the compound of interest .

Molecular Structure Analysis

The molecular structure and vibrational signatures of related compounds have been characterized using spectroscopic methods and quantum chemical calculations. For example, the antiviral molecule "N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide" has been studied for its vibrational signatures and the effects of rehybridization and hyperconjugation on its dimer form . These studies provide insights into the geometry, intermolecular interactions, and stability of the molecular structure, which are relevant for understanding the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds involves addition and substitution reactions. The addition of sulfur or selenium to nitrophenyl selenide ions in N,N-dimethylacetamide leads to the formation of selenenyl sulfide species, which can further react with benzyl bromide to yield selenenyl sulfide products . This suggests that the sulfanyl group in the compound of interest may also undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated through various analyses. For instance, the biological evaluation of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives has shown a broad spectrum of activity against various microorganisms . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated for compounds with similar structures . These studies are indicative of the potential biological relevance and the physical and chemical behavior of the compound "this compound".

Aplicaciones Científicas De Investigación

Antibody-Based Methods for Environmental and Food Analysis

Antibodies have been extensively used as analytical tools in various assays, particularly for environmental research and risk control. The development of immunoreagents for detecting contaminants like herbicides, polychlorinated biphenyls, and toxic metabolites demonstrates the utility of chemical compounds in creating sensitive detection methods. These advancements support the potential application of specialized compounds in developing new analytical techniques or improving existing ones for environmental monitoring and food safety (Fránek & Hruška, 2018).

Drug Metabolism and Genetic Differences

Research on the metabolism of drugs like paracetamol (acetaminophen) highlights the role of specific compounds in understanding genetic differences in drug metabolism. This area of research could benefit from studying compounds like N-(2-bromophenyl)-2-(5-nitropyridin-2-yl)sulfanylacetamide, as it may offer insights into metabolic pathways, potentially leading to the identification of novel therapeutic targets or personalized medicine approaches (Zhao & Pickering, 2011).

Novel Therapeutic Applications

The exploration of new drugs and their mechanisms of action is crucial for advancing medical science. The study of various compounds' pharmacological effects, such as anxiolytic and antidepressant potentials, suggests a framework for investigating this compound's potential therapeutic applications. Understanding its interaction with biological systems could reveal new treatments for anxiety, depression, or other conditions (Hudzik et al., 2003).

Chemical Synthesis and Manufacturing

The synthesis of complex organic molecules plays a critical role in various scientific fields, from drug development to materials science. Research on practical synthesis methods for compounds like 2-Fluoro-4-bromobiphenyl indicates the importance of innovative approaches in chemical manufacturing. Such research can inspire methods for synthesizing and applying this compound in a laboratory or industrial context, potentially leading to new materials or pharmaceuticals (Qiu et al., 2009).

Propiedades

IUPAC Name |

N-(2-bromophenyl)-2-(5-nitropyridin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O3S/c14-10-3-1-2-4-11(10)16-12(18)8-21-13-6-5-9(7-15-13)17(19)20/h1-7H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZCEMZWWVYYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2500777.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)

![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)

![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)

![4-tert-butyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2500790.png)